molecular formula C19H23N3O3 B11273287 N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11273287
M. Wt: 341.4 g/mol
InChI Key: SVMAKLLTVAKAFH-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cycloheptyl group, a methoxy group, and a dihydropyridazine core. It has been studied for its potential therapeutic properties, particularly as an inhibitor of specific enzymes involved in inflammatory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, while reduction may produce N-cycloheptyl-4-methoxy-6-hydroxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It primarily acts as an inhibitor of the enzyme c-Jun N-terminal kinase 2 (JNK2). By inhibiting JNK2, it disrupts the JNK2-NF-κB/MAPK signaling pathway, which is involved in inflammatory responses. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
  • N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
  • N-cycloheptyl-4-methoxy-6-hydroxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Uniqueness

N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific structure, which allows it to effectively inhibit JNK2. This specificity makes it a valuable compound for research and potential therapeutic applications, particularly in the treatment of inflammatory diseases .

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-cycloheptyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H23N3O3/c1-25-16-13-17(23)22(15-11-7-4-8-12-15)21-18(16)19(24)20-14-9-5-2-3-6-10-14/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3,(H,20,24)

InChI Key

SVMAKLLTVAKAFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2CCCCCC2)C3=CC=CC=C3

Origin of Product

United States

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